molecular formula C12H7BrO2 B025718 1-Bromodibenzo-p-dioxin CAS No. 103456-34-4

1-Bromodibenzo-p-dioxin

Cat. No. B025718
M. Wt: 263.09 g/mol
InChI Key: HEAUGIUDKRRLPJ-UHFFFAOYSA-N
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Description

1-Bromodibenzo-p-dioxin is a chemical compound used for pharmaceutical testing . It’s also mentioned in the context of GC elution properties .


Synthesis Analysis

The synthesis of dioxin-like compounds, including 1-Bromodibenzo-p-dioxin, requires complex sample preparation and analytical procedures using highly sensitive and selective state-of-the-art instrumentation . The formation of these compounds can occur via precursor formation, de novo synthesis, biosynthesis, and natural formation .


Molecular Structure Analysis

1-Bromodibenzo-p-dioxin shares similar structures and physical and chemical properties with polychlorinated dibenzo-p-dioxins .


Chemical Reactions Analysis

The analysis of dioxin-like compounds, including 1-Bromodibenzo-p-dioxin, requires complex sample preparation and analytical procedures .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of 1-Bromodibenzo-p-dioxin were not found, dioxin-like compounds are known to be resistant to metabolic, chemical, microbial, and photolytic degradation procedures .

Future Directions

While specific future directions for 1-Bromodibenzo-p-dioxin were not found, the field of controlled drug delivery, which could potentially involve various chemical compounds, is a promising area of research .

properties

IUPAC Name

1-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872101
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodibenzo-p-dioxin

CAS RN

103456-34-4, 105908-71-2
Record name 1-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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